8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a pyrimido-triazine core fused with a thioxo group and a nitrophenyl substituent. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with thiourea and methyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and stabilizers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents. For example:
2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-one: These compounds have different substituents at positions 2, 4, and 7, leading to variations in their biological activities.
1,3,5-triazines: These compounds have a similar triazine core but lack the fused pyrimido ring, resulting in different chemical and biological properties. The uniqueness of 8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11N5O3S |
---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
8-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C13H11N5O3S/c1-7-5-10(19)17-11(15-13(22)16-12(17)14-7)8-3-2-4-9(6-8)18(20)21/h2-6,11H,1H3,(H2,14,15,16,22) |
InChI Key |
AXGQKYMMXREFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=S)NC2=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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